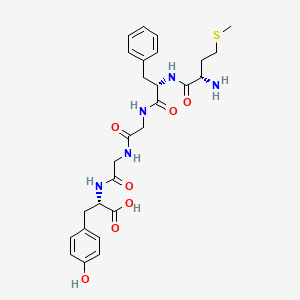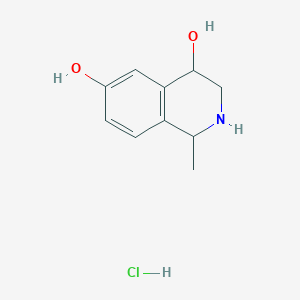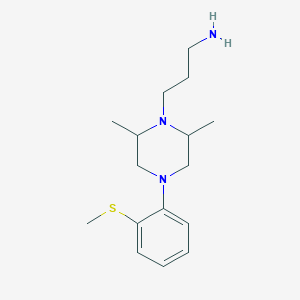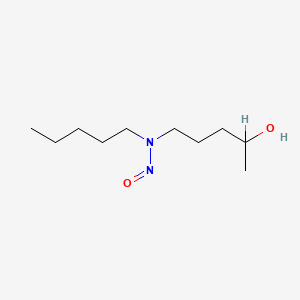
2-Pentanol, 5-(nitrosopentylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanol, 5-(nitrosopentylamino)- is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a pentane chain, with a nitrosopentylamino group attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanol, 5-(nitrosopentylamino)- can be achieved through several methods. One common approach involves the reaction of 2-pentanol with nitrosopentylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Pentanol, 5-(nitrosopentylamino)- may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potential hazards associated with the reactants and products.
Chemical Reactions Analysis
Types of Reactions
2-Pentanol, 5-(nitrosopentylamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted alcohols or ethers.
Scientific Research Applications
2-Pentanol, 5-(nitrosopentylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Pentanol, 5-(nitrosopentylamino)- involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, affecting cellular pathways and enzyme activities. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding to proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Pentanol: A simple alcohol with similar structural features but lacking the nitrosopentylamino group.
5-Nitrosopentylamine: Contains the nitroso group but lacks the hydroxyl group.
Uniqueness
2-Pentanol, 5-(nitrosopentylamino)- is unique due to the presence of both the hydroxyl and nitrosopentylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
79453-29-5 |
|---|---|
Molecular Formula |
C10H22N2O2 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
N-(4-hydroxypentyl)-N-pentylnitrous amide |
InChI |
InChI=1S/C10H22N2O2/c1-3-4-5-8-12(11-14)9-6-7-10(2)13/h10,13H,3-9H2,1-2H3 |
InChI Key |
CFAIAXKTGZFJAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCC(C)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


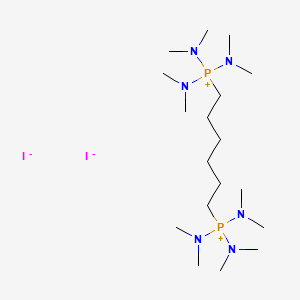
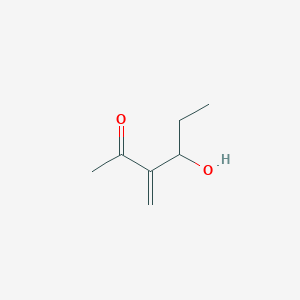
![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)
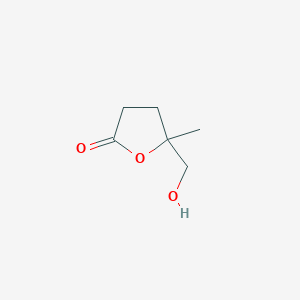
![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
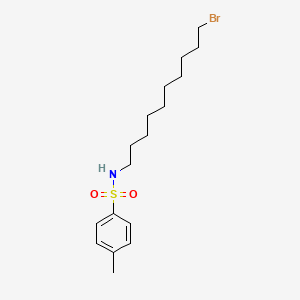
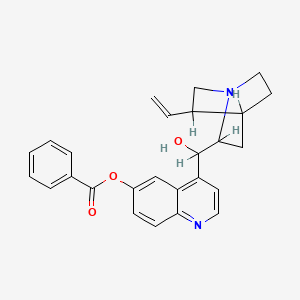
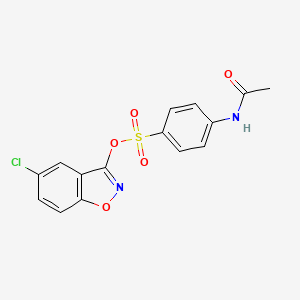
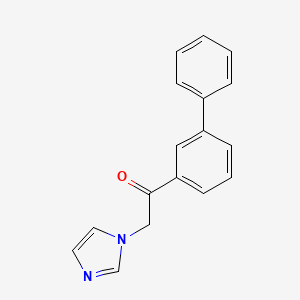
![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)
